Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)
Overview
Description
Synthesis Analysis
The synthesis of organometallic compounds like Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) typically involves the reaction of cyclooctadiene with tungsten hexacarbonyl under specific conditions. Studies detail various synthetic approaches and the mechanisms underlying the formation of these complexes, reflecting their complexity and the factors influencing their synthesis (Leigh & Fischer, 1965).
Molecular Structure Analysis
The molecular structure of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) has been extensively analyzed using techniques such as X-ray crystallography. These studies reveal the geometric details, bond lengths, and angles, providing insights into the compound's stability and reactivity. The molecular symmetry, coordination environment, and distortions from ideal geometries are highlighted, reflecting the compound's complex nature (Ülkü, Tahir, & Özkar, 1997).
Chemical Reactions and Properties
The reactivity of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) encompasses various chemical reactions, including ligand exchange, redox processes, and catalytic activities. Studies discuss how different ligands, solvents, and reaction conditions affect the compound's behavior, offering a glimpse into its versatility and potential applications in synthesis and catalysis (Dalla Riva Toma et al., 1993).
Physical Properties Analysis
The physical properties of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0), such as melting point, solubility, and spectroscopic characteristics, are crucial for understanding its behavior in different environments and applications. Spectroscopic studies provide information on the electronic structure and the nature of bonding within the compound (Saito, Fujita, & Saito, 1968).
Chemical Properties Analysis
The chemical properties of Tetracarbonyl(1,5-cyclooctadiene)tungsten(0), including its reactivity with different chemical reagents, stability under various conditions, and catalytic capabilities, have been the subject of numerous studies. These investigations help in understanding the compound's utility in organic transformations and its role in the development of new catalytic processes (McDonald & Bowman, 1996).
Scientific Research Applications
Alkyl transfer in heterodinuclear organometallic complexes, such as the reaction of methylchloro(1,5-cyclooctadiene)platinum(II) with sodium tricarbonyl-(cyclopentadienyl)tungstate(0) leading to methyl transfer from platinum to tungsten (Komiya & Endo, 1988).
Investigation of the mass spectra of mononuclear olefinic derivatives of metal carbonyls, including the study of fragmentation processes and the behavior of ions containing π-bonded ligands (King, 1969).
Reactions of cyclooctadienes with hexacarbonyls of group VI transition elements, leading to the formation of complexes and rearrangements in certain conditions (Leigh & Fischer, 1965).
Photochemical synthesis and identification of tetracarbonyl-bis(olefin)metal(0) complexes of Group VI B elements, demonstrating the metal-ligand π interaction and bonding characteristics (Morkan & Uztetik-Morkan, 2000).
Preparation of Group-6 Metal(0) Carbonyl Complexes of Chelate Type, where tetracarbonyl complexes of chromium, molybdenum, and tungsten were synthesized using diphosphinidenecyclobutene as a bidentate ligand (Toyota, Tashiro, & Yoshifuji, 1991).
Synthesis and structural characterization of tetracarbonyl(η2:2-1,5-cyclooctadiene)molybdenum(0) and its distorted octahedral coordination polyhedron (Ülkü, Tahir, & Özkar, 1997).
Safety And Hazards
properties
IUPAC Name |
carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZAVABIRGHJEB-XRGHXPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1/C=C\CC/C=C\C1.[W] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4W | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526545 | |
Record name | carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) | |
CAS RN |
12129-70-3 | |
Record name | carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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